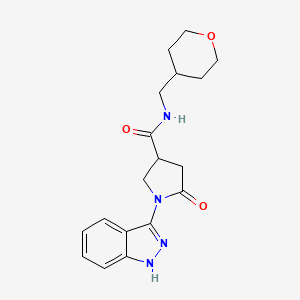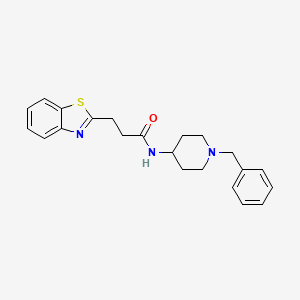![molecular formula C19H19BrN2O3S B10990330 (5-Bromothiophen-2-yl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B10990330.png)
(5-Bromothiophen-2-yl){5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-BROMO-2-THIENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE is a complex organic compound that features a unique combination of functional groups, including a bromothienyl group, a hydroxybenzofuran moiety, and a methylpiperazine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-THIENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the bromothienyl and hydroxybenzofuran intermediates, followed by their coupling through a series of reactions. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods are employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(5-BROMO-2-THIENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromothienyl group can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the bromine atom may result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-BROMO-2-THIENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions between different biomolecules. Its functional groups can be modified to create derivatives that can bind to specific biological targets, enabling the investigation of biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, (5-BROMO-2-THIENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE is of interest due to its potential pharmacological properties. Researchers are exploring its use as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its structural features can be exploited to create polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (5-BROMO-2-THIENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-BROMO-2-THIENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE include other benzofuran derivatives, thienyl compounds, and piperazine-containing molecules. Examples include:
- 2-Bromo-5-thienylbenzofuran
- 4-Methylpiperazinebenzofuran
- 5-Hydroxybenzofuran
Uniqueness
What sets (5-BROMO-2-THIENYL){5-HYDROXY-4-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOFURAN-3-YL}METHANONE apart from similar compounds is its unique combination of functional groups
Properties
Molecular Formula |
C19H19BrN2O3S |
|---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
(5-bromothiophen-2-yl)-[5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C19H19BrN2O3S/c1-21-6-8-22(9-7-21)10-12-14(23)2-3-15-18(12)13(11-25-15)19(24)16-4-5-17(20)26-16/h2-5,11,23H,6-10H2,1H3 |
InChI Key |
QAZCQLIESBNKLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=C(S4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]glycinate](/img/structure/B10990259.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B10990268.png)
![3-(1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide](/img/structure/B10990274.png)
![methyl 5-fluoro-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B10990278.png)
![N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10990283.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B10990291.png)


![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B10990310.png)
![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-1'-ethyl-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B10990312.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B10990317.png)
![3-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10990319.png)
![2-[2-(4-methoxyphenyl)ethyl]-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10990326.png)
